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Cat. No.: B606050 Get Quote

Introduction: BF738735 is a potent, broad-spectrum antiviral compound identified as a

selective inhibitor of the host cell factor Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). Its

discovery represents a significant advancement in the pursuit of host-targeted antiviral

therapies, which offer potential advantages such as a higher barrier to resistance and activity

against a wide range of viruses. This document provides a comprehensive overview of the

discovery, mechanism of action, preclinical development, and key experimental protocols for

BF738735.

Discovery and Lead Optimization
BF738735 was discovered through a systematic screening and optimization process. The initial

hit was identified from a BioFocus SoftFocus® kinase inhibitor library by screening against a

Hepatitis C Virus (HCV) genotype 1b replicon.[1] This led to the identification of the

imidazopyrazine scaffold as a promising starting point.

Subsequent medicinal chemistry efforts focused on optimizing the potency of this series. The

primary target for tracking potency optimization was Human Rhinovirus 14 (HRV14) in a Hela

Rh cell line.[1] The synthetic route was designed to be flexible, allowing for variations at the 3-

and 8-positions of the core scaffold, which ultimately led to the identification of BF738735 as a

highly potent analogue.[1]
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Caption: Discovery and optimization workflow for BF738735.
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Mechanism of Action
The antiviral activity of BF738735 is not directed at a viral protein but rather a host cell lipid

kinase, PI4KIIIβ.[1] This enzyme is crucial for the replication of many positive-sense single-

stranded RNA (+ssRNA) viruses, including enteroviruses and HCV.[1]

PI4KIIIβ generates phosphatidylinositol 4-phosphate (PI4P) on cellular membranes. Viruses

co-opt this process to build their replication organelles (ROs)—membranous structures

essential for viral RNA replication. BF738735 inhibits PI4KIIIβ, leading to a dose-dependent

decrease in PI4P levels.[2] This disruption prevents the localization of other host factors, such

as the oxysterol-binding protein (OSBP), which is responsible for shuttling cholesterol to the

ROs.[2] The resulting lack of essential lipids stalls the formation of functional replication

organelles, thereby halting viral replication.[2][3]
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Caption: BF738735 inhibits host PI4KIIIβ to block viral replication.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b606050?utm_src=pdf-body-img
https://www.benchchem.com/product/b606050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Profile
BF738735 demonstrates potent and broad-spectrum antiviral activity against a wide range of

enteroviruses and rhinoviruses, with 50% effective concentrations (EC₅₀) typically in the low

nanomolar range.[4][5] Its cytotoxicity is low, resulting in high selectivity indices.[4][5]

Table 1: In Vitro Antiviral Activity of BF738735

Virus/Serotype Cell Line EC₅₀ (nM) CC₅₀ (µM)
Selectivity
Index (SI)

Human
Rhinovirus 14
(HRV14)

Hela Rh 31 >10 >322

Human

Rhinovirus 2

(HRV2)

- 9 - -

Coxsackievirus

B3 (CVB3)
- - 11 - 65 -

Coxsackievirus

B4 (CVB4)
- - - -

Poliovirus - - - -

Enterovirus 71

(EV71)
- - - -

HCV Genotype

1b Replicon
Huh 5.2 56 >10 >178

Data compiled from multiple sources.[1][4][5] A consistent EC₅₀ range of 4-71 nM is reported

across all tested enteroviruses and rhinoviruses.[4][5]

Kinase Selectivity
The compound is a highly selective inhibitor of PI4KIIIβ. It shows approximately 300-fold

greater potency for the beta isoform compared to the alpha isoform.[4] When screened against
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a panel of 150 other cellular kinases at a concentration of 10 µM, inhibition was less than 10%,

highlighting its specificity.[4][5]

Table 2: Kinase Inhibitory Profile of BF738735

Kinase Target IC₅₀

PI4KIIIβ 5.7 nM

PI4KIIIα 1700 nM (1.7 µM)

Other Lipid Kinases (Panel) >10,000 nM (>10 µM)

Data compiled from multiple sources.[1][2][4][5]

Preclinical In Vivo Studies
In vivo evaluation was conducted in a mouse model of Coxsackievirus B4 (CVB4)-induced

pancreatitis.[4] BF738735 was well-tolerated and demonstrated good plasma levels. The study

showed a dose-dependent antiviral effect, with complete inhibition of viral activity observed at

the higher dose.[4][5]

Table 3: In Vivo Efficacy in CVB4-Induced Pancreatitis Model

Administration Route Dose (mg/kg) Outcome

Intravenous 1 -

Oral 5 Partial inhibition of viral activity

Oral 25
Complete inhibition of viral

activity

Data is for reference only and based on published preclinical studies.[4][5]

Experimental Protocols
This protocol outlines the method to determine the in vitro inhibitory activity of BF738735
against PI4KIIIβ.
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Reagents & Preparation:

Recombinant PI4KIIIβ enzyme.

Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS) diluted in buffer

containing Triton X-100.

ATP Mix: A mixture of standard ATP and [γ-³³P]ATP (0.25 µCi).

Test Compound: Serial dilutions of BF738735.

Termination Solution: Phosphoric acid.

Procedure:

The enzyme and substrate are combined in a reaction plate.

The test compound (BF738735) is added to the wells.

The reaction is initiated by the addition of the ATP mix.

The plate is incubated for 75-90 minutes at 30°C.

The reaction is terminated by adding phosphoric acid.

Detection & Analysis:

Incorporated radioactivity (³³P) is measured using a microplate scintillation counter (e.g.,

TopCount NXT).

Data is converted to percent inhibition relative to untreated controls, and the IC₅₀ value is

calculated.[4]

This workflow describes the parallel determination of antiviral efficacy and cytotoxicity.

Cell Plating: Plate a suitable host cell line (e.g., HeLa, BGM) in 96-well plates and incubate

to allow for cell adherence.

Antiviral Arm (EC₅₀):
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Infect cells with the virus (e.g., CVB3) at a specified multiplicity of infection (e.g., 100

CCID₅₀) for 2 hours.

Remove the virus inoculum.

Add fresh medium containing serial dilutions of BF738735.

Cytotoxicity Arm (CC₅₀):

To parallel plates of uninfected cells, add medium containing the same serial dilutions of

BF738735.

Incubation: Incubate both sets of plates for 3 to 4 days.

Quantification:

Replace the medium in all plates with a viability reagent (e.g., CellTiter 96 AQueous One

solution).

Measure absorbance (e.g., at 490 nm) after incubation as per the manufacturer's

instructions.

Data Analysis:

For the EC₅₀, calculate the concentration that inhibits the viral cytopathic effect by 50%

compared to untreated, infected controls.

For the CC₅₀, calculate the concentration that reduces cell viability by 50% compared to

untreated, uninfected controls.[4]
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Caption: Workflow for determining EC₅₀ and CC₅₀ values.
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Conclusion and Future Directions
BF738735 is a highly potent and selective preclinical antiviral candidate with a novel host-

targeted mechanism of action. Its broad-spectrum activity against enteroviruses and a high

barrier to resistance make it a valuable tool for research and a promising lead for further drug

development.[1] The primary advantage of targeting a host factor like PI4KIIIβ is the potential

to develop broad-spectrum antivirals that are less susceptible to viral mutations.[6] However,

the clinical translation of PI4KIIIβ inhibitors requires careful consideration of the therapeutic

index, as inhibiting a host kinase could lead to side effects, such as potential reductions in T-

cell counts.[1] Further studies are necessary to fully define the safety profile and therapeutic

window for this class of compounds in a clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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